molecular formula C25H17Cl2N3O3S B14949494 N-[(1Z)-3-[(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide

N-[(1Z)-3-[(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide

Cat. No.: B14949494
M. Wt: 510.4 g/mol
InChI Key: JBOHHXYXZNUWFY-SJOBBXTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1Z)-3-[(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a thiophene ring, and a benzamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-3-[(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the furan and thiophene derivatives, followed by their coupling through hydrazone formation and subsequent reactions to introduce the benzamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-3-[(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[(1Z)-3-[(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(1Z)-3-[(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and compounds containing furan and thiophene rings. Examples include:

  • N-(2-furylmethyl)-N’-(2-thienylmethyl)urea
  • 2-(2-furyl)-3-(2-thienyl)acrylonitrile

Uniqueness

What sets N-[(1Z)-3-[(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H17Cl2N3O3S

Molecular Weight

510.4 g/mol

IUPAC Name

N-[(Z)-3-[(2E)-2-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]hydrazinyl]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C25H17Cl2N3O3S/c26-17-8-10-20(21(27)13-17)23-11-9-18(33-23)15-28-30-25(32)22(14-19-7-4-12-34-19)29-24(31)16-5-2-1-3-6-16/h1-15H,(H,29,31)(H,30,32)/b22-14-,28-15+

InChI Key

JBOHHXYXZNUWFY-SJOBBXTASA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)N/N=C/C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NN=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.